molecular formula C29H24F3NO7 B11155544 4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate

4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate

Cat. No.: B11155544
M. Wt: 555.5 g/mol
InChI Key: XFAQEOYGKYMYNK-QHCPKHFHSA-N
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Description

4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate is a complex organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:

    Condensation reactions: Combining phenoxy and chromen derivatives under specific conditions.

    Trifluoromethylation: Introducing the trifluoromethyl group using reagents like trifluoromethyl iodide.

    Amidation: Forming the amide bond with benzyloxycarbonyl-protected amino acids.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may target the carbonyl groups, leading to alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxy or chromen rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.

Biology

In biological research, derivatives of chromen are often studied for their potential as enzyme inhibitors or signaling molecules.

Medicine

Medicinal applications may include the development of new drugs targeting specific pathways, such as anti-inflammatory or anticancer agents.

Industry

In industry, such compounds can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group may enhance its binding affinity, while the chromen core can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-YL derivatives: Compounds with similar core structures but different substituents.

    Flavonoids: Naturally occurring compounds with similar chromen structures.

    Coumarins: Another class of compounds with related structures and biological activities.

Uniqueness

The uniqueness of 4-Oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C29H24F3NO7

Molecular Weight

555.5 g/mol

IUPAC Name

[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C29H24F3NO7/c1-17(2)23(33-28(36)37-16-18-9-5-3-6-10-18)27(35)39-20-13-14-21-22(15-20)40-26(29(30,31)32)25(24(21)34)38-19-11-7-4-8-12-19/h3-15,17,23H,16H2,1-2H3,(H,33,36)/t23-/m0/s1

InChI Key

XFAQEOYGKYMYNK-QHCPKHFHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)C(C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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